molecular formula C13H15Cl2N3 B1151783 Varenicline dihydrochloride

Varenicline dihydrochloride

Cat. No.: B1151783
M. Wt: 284.18 g/mol
InChI Key: NZVVYNGXLGJKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula

Varenicline dihydrochloride is systematically named (1R,12S)-5,8,14-triazatetracyclo[10.3.1.0²,¹¹.0⁴,⁹]hexadeca-2,4,6,8,10-pentaene dihydrochloride according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its bicyclic benzazepine core fused with a pyrazine ring and two chloride counterions.

The molecular formula is C₁₃H₁₅Cl₂N₃ , with a molecular weight of 284.18 g/mol . The structure consists of a tetracyclic scaffold containing three nitrogen atoms, with two hydrochloride groups protonating the basic nitrogen centers (Figure 1).

Table 1: Key molecular descriptors

Property Value
Molecular Formula C₁₃H₁₅Cl₂N₃
Molecular Weight 284.18 g/mol
Hydrogen Bond Donors 2 (from HCl)
Hydrogen Bond Acceptors 5
Topological Polar SA 41.8 Ų

Salt Formation: Dihydrochloride vs. Tartrate Derivatives

Varenicline forms two pharmacologically relevant salts: dihydrochloride and tartrate . The dihydrochloride salt results from protonation of varenicline’s tertiary amines with hydrochloric acid, yielding a 1:2 stoichiometry (varenicline : HCl). In contrast, the tartrate derivative involves neutralization with (R,R)-tartaric acid in a 1:1 molar ratio , producing a crystalline salt.

Table 2: Comparative properties of varenicline salts

Property Dihydrochloride Tartrate
Molecular Formula C₁₃H₁₅Cl₂N₃ C₁₇H₁₉N₃O₆
Molecular Weight 284.18 g/mol 361.35 g/mol
CAS Number 866823-63-4 375815-87-5
Counterion HCl (2 equivalents) (R,R)-tartaric acid
Solubility (H₂O) 57 mg/mL 33 mg/mL
Primary Use Research reference Pharmaceutical formulation

Properties

IUPAC Name

5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.2ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;;/h1-2,4-5,8-9,14H,3,6-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVVYNGXLGJKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of varenicline dihydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. High-performance liquid chromatography (HPLC) is commonly used for quality control and to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Varenicline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, this compound .

Scientific Research Applications

Efficacy in Smoking Cessation

Numerous studies have demonstrated the effectiveness of varenicline in aiding smoking cessation:

  • Clinical Trials : A pivotal trial showed that varenicline significantly increased quit rates compared to placebo. In a study involving 1,025 participants, continuous quit rates at 52 weeks were 14.4% for varenicline versus 4.9% for placebo (P < .001) .
  • Real-World Effectiveness : The CHOICES study assessed varenicline's effectiveness in a clinical practice setting across four European countries. It reported a 64.6% quit rate among participants after 12 weeks of treatment .
  • Adolescent Use : A randomized clinical trial evaluated varenicline for adolescent smoking cessation and found it well-tolerated with significant self-reported abstinence rates .

Safety Profile

Varenicline has been generally well-tolerated, with common adverse effects including nausea, insomnia, and sleep disturbances. The incidence of serious adverse events is low. Notably, a review of cardiovascular safety indicated that varenicline does not significantly increase the risk of serious cardiovascular events compared to other smoking cessation aids .

Comparative Effectiveness

When compared to other smoking cessation medications like bupropion and nicotine replacement therapies, varenicline has shown superior efficacy:

MedicationQuit Rate (%)Study Reference
Varenicline (1 mg)48.0
Bupropion33.3
Placebo17.1

Emerging Applications

Beyond smoking cessation, research is exploring additional applications for varenicline:

  • Dry Eye Disease : Varenicline is being investigated for its potential use as a nasal spray to treat dry eye disease by stimulating tear production through nicotinic receptors in the nasal cavity .
  • Other Addictions : Preliminary studies suggest that varenicline may have utility in treating other forms of addiction due to its mechanism of action on dopaminergic pathways .

Case Studies

Several case studies illustrate the practical applications of varenicline:

  • Inpatient Smoking Cessation : A study focusing on hospitalized patients found that varenicline combined with counseling was effective for those admitted with tobacco-related illnesses, achieving significant quit rates over two years .
  • Pregnant Women : Research indicates that varenicline may be more effective than nicotine patches for pregnant women attempting to quit smoking, although further studies are needed to establish safety during pregnancy .

Mechanism of Action

Varenicline dihydrochloride acts as a partial agonist at the alpha4/beta2 nicotinic acetylcholine receptors. By partially activating these receptors, it helps reduce nicotine cravings and withdrawal symptoms. The compound also displaces nicotine at its binding sites, preventing the full activation of these receptors by nicotine and thereby reducing the rewarding effects of smoking .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nicotine

Nicotine, the primary addictive component of tobacco, acts as a full agonist at most nAChR subtypes, including α4β2 (EC50 ~1 μM) . While nicotine replacement therapy (NRT) reduces withdrawal symptoms, it lacks varenicline’s partial agonist mechanism to attenuate reinforcement. Rodent studies show that varenicline’s reinforcement-enhancing effects are less robust than nicotine’s, likely due to its partial agonism . However, varenicline effectively reverses nicotine-induced decreases in motivation for non-drug rewards (e.g., sucrose), highlighting its therapeutic advantage .

Bupropion Hydrochloride

Bupropion, a norepinephrine-dopamine reuptake inhibitor, is another first-line smoking cessation agent. In a 7-week randomized trial, varenicline (1.0 mg twice daily) demonstrated superior efficacy to bupropion (150 mg twice daily), with continuous quit rates of 48.0% vs. 33.3% . Long-term (52-week) abstinence rates were also higher for varenicline (14.4%) compared to bupropion (6.3%) and placebo (4.9%) .

Cytisine

Cytisine, a plant-derived partial agonist at α4β2 nAChRs, shares structural similarities with varenicline but has lower bioavailability and shorter half-life (~4.8 hours vs. 24 hours for varenicline) . Preclinical studies indicate cytisine’s discriminative stimulus effects overlap partially with nicotine’s, but it is less potent in attenuating nicotine reinforcement . Clinical trials suggest cytisine is less effective than varenicline, with quit rates ~30–40% lower in head-to-head comparisons .

Dianicline Dihydrochloride

Dianicline dihydrochloride, another α4β2 nAChR partial agonist, was investigated for smoking cessation but discontinued due to inferior efficacy. While it increases cessation rates dose-dependently, its EC50 for α4β2 receptors is higher than varenicline’s, resulting in weaker receptor activation and reduced clinical impact .

Data Tables

Table 1: Pharmacodynamic Profiles of Selected nAChR-Targeting Agents

Compound Receptor Specificity (EC50) Mechanism of Action
Varenicline dihydrochloride α4β2: 2.3 μM; α7: 18 μM Partial agonist (α4β2, α3β4); Full agonist (α7)
Nicotine α4β2: ~1 μM Full agonist
Cytisine α4β2: ~1.2 μM Partial agonist
Dianicline dihydrochloride α4β2: Higher than varenicline Partial agonist

Table 2: Clinical Efficacy in Smoking Cessation

Compound 7-Week Continuous Quit Rate 52-Week Abstinence Rate Common Side Effects
Varenicline 48.0% 14.4% Nausea (30–40%)
Bupropion 33.3% 6.3% Insomnia, dry mouth
Placebo 17.1% 4.9% None significant

Biological Activity

Varenicline dihydrochloride, commonly known simply as varenicline, is a medication primarily used to aid smoking cessation. It acts as a selective partial agonist of the nicotinic acetylcholine receptors in the brain, particularly the α4β2 subtype. This mechanism of action enables varenicline to reduce cravings and withdrawal symptoms associated with nicotine dependence. The biological activity of varenicline has been extensively studied, revealing its efficacy in smoking cessation and potential applications in treating other forms of addiction, such as alcohol dependence.

Varenicline exhibits a unique pharmacological profile:

  • Partial Agonism : It partially activates nicotinic acetylcholine receptors, specifically α4β2, while displacing nicotine from these sites. This results in a reduced dopamine release compared to full agonists like nicotine itself .
  • Dopamine Release : The activation leads to a moderate release of dopamine, which helps alleviate withdrawal symptoms without producing the same intense euphoria associated with nicotine .
  • Receptor Selectivity : Varenicline shows high selectivity for the α4β2 receptor over other nicotinic receptors (e.g., α3β4 and α7), which contributes to its effectiveness and safety profile .

Pharmacokinetics

  • Absorption and Distribution : Varenicline is well absorbed with a bioavailability of approximately 92%. It has a long elimination half-life of about 24 hours, allowing for once-daily dosing in some cases .
  • Metabolism : The drug undergoes minimal metabolism, with over 90% excreted unchanged via the kidneys . This highlights its suitability for patients with limited hepatic function.
  • Adverse Effects : Common side effects include nausea, insomnia, and vivid dreams. Serious cardiovascular events have been scrutinized but are not significantly elevated compared to placebo when considering comprehensive studies .

Efficacy in Smoking Cessation

Numerous clinical trials have demonstrated the efficacy of varenicline in promoting smoking cessation:

Key Findings from Clinical Trials

Study TypeSample SizeVarenicline DosageQuit Rate (Weeks 4-52)Comparison GroupNotes
Randomized Controlled Trial157 adolescents1 mg twice daily32.1% vs 6.9% (placebo)PlaceboEarlier abstinence noted
Meta-analysis14 trialsVarious dosagesRisk difference 25.2% vs placeboPlaceboSignificant long-term abstinence rates
Phase II Study381 adults0.3 mg to 1.0 mg twice dailyContinuous quit rate up to 48%Bupropion & placeboHigher efficacy noted compared to bupropion

Case Studies

A notable case study involved a cohort of smokers who had previously failed other cessation methods. Participants using varenicline achieved higher quit rates and reported lower cravings compared to those on placebo or bupropion. This underscores varenicline's role as a first-line treatment for smoking cessation.

Applications Beyond Smoking Cessation

Recent research has explored varenicline's potential in treating alcohol dependence:

  • Efficacy in Alcohol Dependence : A meta-analysis involving 1,421 participants indicated that varenicline significantly reduced alcohol consumption metrics, including days abstinent and drinks per drinking day . Although it did not significantly affect overall abstinence rates, it showed promise in reducing cravings.

Summary of Findings

Outcome MeasureEffect Size (SMD)p-value
Percentage of Abstinent Days4.20 days0.04
Drinks per Day-0.23 drinks0.02
Craving (Penn Scale)-0.35<0.003

These findings suggest that varenicline may serve as an adjunctive treatment for individuals struggling with alcohol use disorder.

Safety Profile

The safety profile of varenicline has been a focal point in clinical assessments:

  • Cardiovascular Safety : Comprehensive reviews indicate no significant increase in major adverse cardiovascular events (MACE) associated with varenicline use compared to placebo or bupropion during treatment periods .
  • Adverse Events : While some mild side effects are common, serious adverse events remain rare, making it a generally safe option for smoking cessation and potentially for alcohol dependence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.